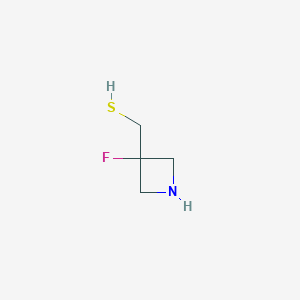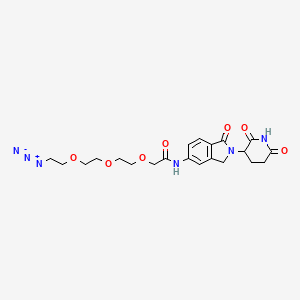
Lenalidomide-5'-acetamido-O-PEG2-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-acetamido-O-PEG2-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-PEG2-C2-azide involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by reacting it with an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG2 linker. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Azide Introduction: Finally, the PEGylated lenalidomide is reacted with an azide-containing reagent to introduce the azide functional group. This step may involve the use of sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated using automated reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-acetamido-O-PEG2-C2-azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, triphenylphosphine, and water are commonly used in substitution reactions.
Click Chemistry: Copper(I) bromide, sodium ascorbate, and alkyne-containing compounds are used in click chemistry reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Amines are the major products formed from azide substitution reactions.
Click Chemistry: Triazoles are the primary products formed from click chemistry reactions.
Scientific Research Applications
Lenalidomide-5’-acetamido-O-PEG2-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of drug conjugates and targeted therapies.
Biology: The compound is employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine: Lenalidomide-5’-acetamido-O-PEG2-C2-azide is investigated for its potential in targeted drug delivery systems, where the PEGylation enhances solubility and reduces immunogenicity.
Industry: The compound is used in the development of advanced materials and nanotechnology applications, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of Lenalidomide-5’-acetamido-O-PEG2-C2-azide involves several pathways:
Immunomodulation: Similar to lenalidomide, the compound modulates the immune system by enhancing the activity of T cells and natural killer (NK) cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Protein Degradation: The azide group allows for the conjugation of the compound to other molecules, facilitating targeted protein degradation through the ubiquitin-proteasome pathway.
Comparison with Similar Compounds
Lenalidomide-5’-acetamido-O-PEG2-C2-azide can be compared with other similar compounds:
Lenalidomide: The parent compound, lenalidomide, lacks the PEGylation and azide functional group, making it less soluble and bioavailable.
Pomalidomide: Another immunomodulatory drug with similar properties but different chemical structure and potency.
Thalidomide: The precursor to lenalidomide, thalidomide has a different mechanism of action and a higher risk of side effects.
Conclusion
Lenalidomide-5’-acetamido-O-PEG2-C2-azide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure, enhanced solubility, and bioavailability make it a valuable tool for developing advanced therapies and materials.
Properties
Molecular Formula |
C21H26N6O7 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C21H26N6O7/c22-26-23-5-6-32-7-8-33-9-10-34-13-19(29)24-15-1-2-16-14(11-15)12-27(21(16)31)17-3-4-18(28)25-20(17)30/h1-2,11,17H,3-10,12-13H2,(H,24,29)(H,25,28,30) |
InChI Key |
ZGNMVQCFBQONMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


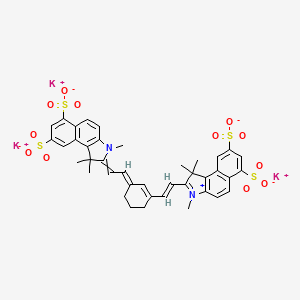
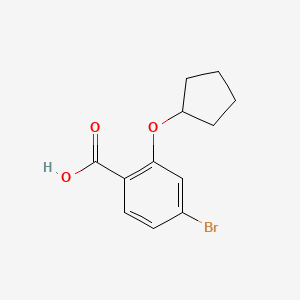
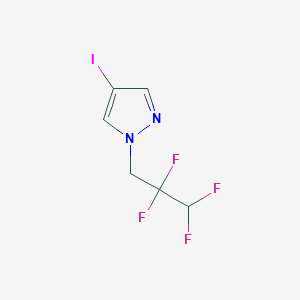

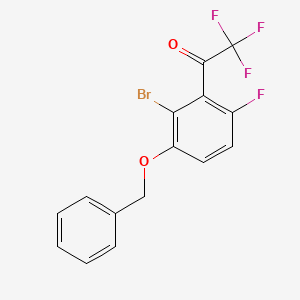
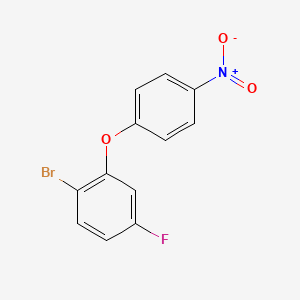
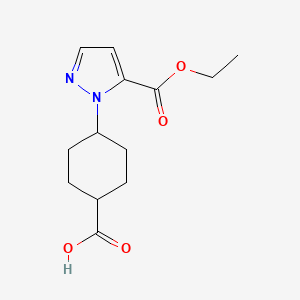
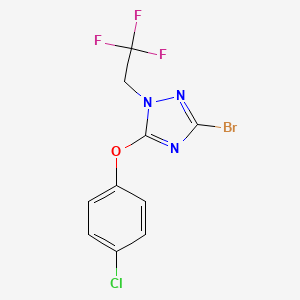
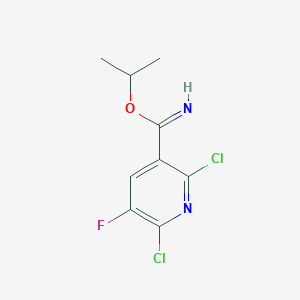
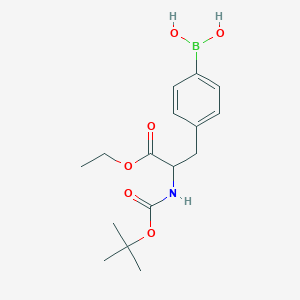
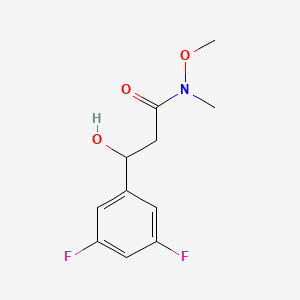
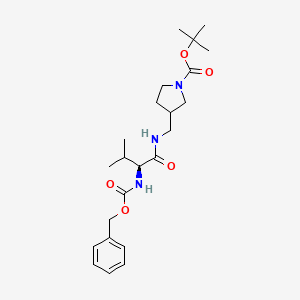
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
